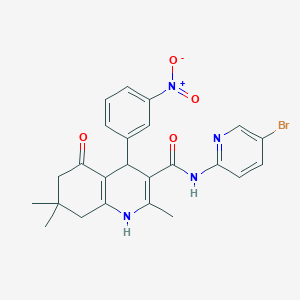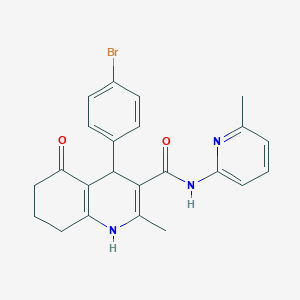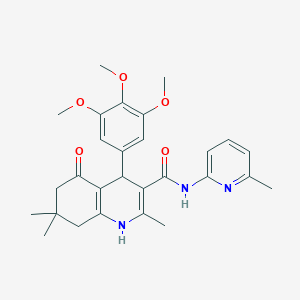
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile, also known as MMPSN, is a chemical compound that belongs to the family of nicotinonitrile derivatives. MMPSN has gained significant attention in the scientific community due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile is not fully understood. However, studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the activity of COX-2, 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. Studies have also shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile in lab experiments is its potential applications in drug development. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions. However, one of the limitations of using 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile in lab experiments is its potential toxicity. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits cytotoxic effects at high concentrations, which may limit its potential applications in drug development.
Future Directions
There are several future directions for the study of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile. One direction is to further investigate its potential applications in drug development. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions. Another direction is to further investigate its potential applications in the treatment of cancer. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Further studies are needed to investigate the potential of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile as a cancer treatment.
Synthesis Methods
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile can be synthesized using a multistep reaction process. The first step involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile in the presence of piperidine as a catalyst to form 4-(4-methoxy-3-methylphenyl)-3-butene-2-one. The second step involves the reaction of 4-(4-methoxy-3-methylphenyl)-3-butene-2-one with phenylhydrazine in the presence of acetic acid to form 4-(4-methoxy-3-methylphenyl)-3-phenylhydrazono-2-butanone. The final step involves the reaction of 4-(4-methoxy-3-methylphenyl)-3-phenylhydrazono-2-butanone with sulfur and sodium hydroxide to form 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile.
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has been studied for its potential applications in drug development. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has also been studied for its potential applications in the treatment of cancer. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
Product Name |
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile |
|---|---|
Molecular Formula |
C20H16N2OS |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2OS/c1-13-10-15(8-9-19(13)23-2)16-11-18(14-6-4-3-5-7-14)22-20(24)17(16)12-21/h3-11H,1-2H3,(H,22,24) |
InChI Key |
VEDBFQALLFYWLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)